2-Nitrobenzene-1,4-diol

Acid dissociation Protonation state Physiological pH speciation

2-Nitrobenzene-1,4-diol (syn. 2-nitrohydroquinone, 2-nitroquinol) is a nitrophenol-class organic compound with the molecular formula C₆H₅NO₄ and molecular weight 155.11 g/mol.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
CAS No. 16090-33-8
Cat. No. B094080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzene-1,4-diol
CAS16090-33-8
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)[N+](=O)[O-])O
InChIInChI=1S/C6H5NO4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H
InChIKeyVIIYYMZOGKODQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzene-1,4-diol (CAS 16090-33-8): Physicochemical Profile and Procurement-Relevant Identity


2-Nitrobenzene-1,4-diol (syn. 2-nitrohydroquinone, 2-nitroquinol) is a nitrophenol-class organic compound with the molecular formula C₆H₅NO₄ and molecular weight 155.11 g/mol [1]. It is the sole mononitro derivative of hydroquinone (benzene-1,4-diol) [2], bearing a nitro group at the 2-position and hydroxyl groups at the 1- and 4-positions. The compound appears as a yellow to dark-orange crystalline solid with a melting point of 133–134 °C, density of 1.58 g/cm³, and aqueous solubility of approximately 6.5 g/L at 25 °C . Among the six possible nitrodihydroxybenzene isomers, this is the only isomer derived from para-benzenediol, which imparts unique electronic and steric properties relative to catechol- and resorcinol-based isomers [2].

Why In-Class Nitrodihydroxybenzene Isomers Cannot Substitute for 2-Nitrobenzene-1,4-diol in Regioselective Applications


Although all six nitrodihydroxybenzene isomers share the molecular formula C₆H₅NO₄, their positional arrangement of hydroxyl and nitro groups produces divergent electronic, acid–base, redox, and enzymatic recognition properties [1]. The para-relationship of the two hydroxyl groups in 2-nitrobenzene-1,4-diol enables quinone formation upon oxidation—a property absent in resorcinol-based isomers and electronically distinct from catechol-based isomers [2]. In enzymatic transformations, wild-type toluene-o-xylene monooxygenase (ToMO) converts o-nitrophenol to nitrohydroquinone (NHQ) at 88% selectivity versus 12% for 3-nitrocatechol, demonstrating that even closely related regioisomers are not functionally interchangeable in biocatalytic systems [3]. Furthermore, the electron-withdrawing nitro group depresses the first pKa of 2-nitrobenzene-1,4-diol to 7.63, approximately 2.3 units below that of unsubstituted hydroquinone (pKa ~9.9), altering its speciation at physiological pH in ways that 2-chlorohydroquinone (predicted pKa ~9.21) cannot replicate . These quantifiable differences mean that generic substitution by any other in-class isomer or analog would produce materially different reaction outcomes, product distributions, or analytical signatures.

Quantitative Differentiation Evidence for 2-Nitrobenzene-1,4-diol Against Closest Comparators


Enhanced Acidity: pKa Shift of 2.27 Units Below Hydroquinone Enables Distinct Protonation State at Physiological pH

The electron-withdrawing nitro group at the 2-position significantly acidifies the para-hydroxyl groups. 2-Nitrobenzene-1,4-diol exhibits pK₁ = 7.63 and pK₂ = 10.06 at 25 °C, compared with hydroquinone (pKa ≈ 9.9) and 2-chlorohydroquinone (predicted pKa ≈ 9.21) [1]. The pK₁ depression of 2.27 units relative to hydroquinone means that at pH 7.4, approximately 37% of 2-nitrobenzene-1,4-diol exists in the mono-anionic form, versus <1% for hydroquinone and ~1.5% for 2-chlorohydroquinone, based on Henderson–Hasselbalch calculations [2]. This speciation difference directly impacts solubility, partitioning, and metal-chelation behavior in aqueous systems.

Acid dissociation Protonation state Physiological pH speciation Nitrophenol acidity

Enzymatic Oxidation Regiospecificity: 88% Selectivity for Nitrohydroquinone vs. 12% for 3-Nitrocatechol from o-Nitrophenol

Wild-type toluene-o-xylene monooxygenase (ToMO) from Pseudomonas stutzeri OX1 oxidizes o-nitrophenol (o-NP) to two products with markedly different selectivity: nitrohydroquinone (NHQ, 88%) at an initial rate of 0.8 nmol/(min·mg protein) and 3-nitrocatechol (3-NC, 12%) at 0.11 nmol/(min·mg protein) [1]. The 7.3-fold rate advantage for NHQ production and the 88:12 product ratio demonstrate high intrinsic regiospecificity. In contrast, the same enzyme converts m-nitrophenol to 4-nitrocatechol exclusively (100%), and p-nitrophenol to 4-nitrocatechol at only 0.0082 nmol/(min·mg protein) [1]. The I100Q TouA mutant further shifts product distribution from m-NP to 63% NHQ and 37% 4-NC, showing that NHQ formation can be engineered, but the wild-type preference already favors NHQ from o-NP [1].

Biocatalysis Regioselective oxidation Monooxygenase engineering Nitroaromatic metabolism

Polarographic Half-Wave Reduction Potential: Distinct Redox Signature Differentiating 2-Nitrohydroquinone from Five Isomers

Polarographic analysis of five nitrodihydroxybenzene isomers at pH 2.1 reveals that 2-nitrohydroquinone exhibits a half-wave reduction potential (E₁/₂) of –0.20 V vs. SCE, which is measurably distinct from 3-nitrocatechol (–0.16 V), 4-nitrocatechol (–0.17 V), 2-nitroresorcinol (–0.26 V), and 4-nitroresorcinol (–0.34 V) [1]. The wave heights remain essentially constant across the pH range 2.1–11.3 (mean 9.69–10.36 µA for 2-nitrohydroquinone), indicating complete six-electron reduction to the amine without quinoid intermediate interference [1]. At higher pH, the half-wave potential shifts more negative in a linear fashion until pH 8, after which the slope increases, behavior that differs from 4-nitrocatechol which splits into two waves in basic solution [1]. This unique redox fingerprint allows unambiguous electrochemical identification of 2-nitrobenzene-1,4-diol in mixtures of nitrodihydroxybenzene isomers.

Polarography Redox potential Half-wave potential Hydrogen bonding Nitro group reduction

Synthetic Utility via 2-Nitrobenzoquinone: 40% Cycloadduct Yield in Diels-Alder Reaction with Cyclopentadiene

2-Nitrobenzene-1,4-diol serves as a direct precursor to 2-nitrobenzoquinone upon silver(I) oxide oxidation. When generated in situ and trapped with cyclopentadiene, this reactive dienophile yields the endo cycloadduct (4) at 40% isolated yield, along with the exo isomer (5) at 7% and two 2:1 diene:dienophile adducts (6, 2%; 7, 4%) . This reactivity is mechanistically significant because the nitro group activates the quinone for inverse-electron-demand Diels-Alder reactions, a property not available to unsubstituted benzoquinone or halogenated quinones. The resulting pentacyclic nitro-adduct undergoes facile photocyclization to 9-nitropentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione, and the endo cycloadduct can be reduced with NaBH₄/CeCl₃ to the corresponding diol in 75% yield .

Diels-Alder cycloaddition Nitrobenzoquinone Polycyclic synthesis In situ oxidation

Patented High-Yield Synthesis: 98% Yield and 98.7% Purity vs. Total Decomposition in Conventional Hydroquinone Nitration

US Patent 5,099,057 describes a three-step process wherein hydroquinone is first protected as 1,4-bis(methylcarbonato)benzene (99% yield), nitrated to 1,4-bis(methylcarbonato)-2-nitrobenzene (99% yield, >95% purity), and hydrolyzed to yield 2-nitro-1,4-benzenediol at 98% yield with 98.7% purity [1]. In contrast, the patent explicitly states that conventional direct nitration of hydroquinone or 1,4-diacetoxybenzene with nitric acid results in 'total decomposition of the starting material' [1]. This represents a stark differential: the patented route delivers near-quantitative yields of high-purity product from a process that is otherwise non-viable. The resulting 2-nitro-1,4-benzenediol is subsequently reduced to 2-amino-1,4-benzenediol hydrochloride (98% yield), a critical monomer for high-molecular-weight polybenzoxazoles used in high-performance fibers and films [1].

Process chemistry Nitration High-purity intermediate Polybenzoxazole monomer

Mass Spectrometric Dimerization Signature: Nitrohydroquinone Dimer Predominates in Electron Capture MS, Unlike Formyl-, Acetyl-, and Benzoyl-Hydroquinones

Under negative-ion electron capture mass spectrometry (EC-MS) conditions using CO₂-buffered thermal electrons, formyl-, acetyl-, and benzoyl-hydroquinones form detectable dimers, but for nitrohydroquinone the dimer predominates to a significantly greater extent than for any of the carbonyl-substituted analogs [1]. This pronounced dimerization propensity is attributed to the strong electron-withdrawing character of the nitro group, which stabilizes the radical anion intermediate and facilitates radical-radical coupling. The study further notes that mixed dimers can be formed from pairs of different substituted hydroquinones, but the nitrohydroquinone homodimer signal dominates when this compound is present [1].

Electron capture mass spectrometry Dimer formation Analytical differentiation Nitroaromatic

Evidence-Backed Application Scenarios for 2-Nitrobenzene-1,4-diol in R&D and Industrial Settings


Enzymatic Synthesis of Nitrohydroquinone via Engineered Monooxygenases for Metabolite Production

The 88% regiospecificity of wild-type ToMO for nitrohydroquinone over 3-nitrocatechol from o-nitrophenol at a 7.3-fold higher initial rate [1] makes 2-nitrobenzene-1,4-diol the target compound for biocatalytic production of nitroaromatic metabolites. Researchers studying nitrobenzene or nitrophenol biodegradation pathways require authentic NHQ standards for HPLC calibration and intermediate identification; substitution with 4-nitrocatechol or 3-nitrocatechol yields incorrect retention times and fragmentation patterns. The I100Q TouA mutant further produces 63% NHQ from m-nitrophenol, expanding the substrate scope for engineered biosynthesis [1].

Monomer Precursor for High-Purity 2-Amino-1,4-benzenediol in Polybenzoxazole Fiber Manufacturing

The patented bis-carbonate protection route yields 2-nitro-1,4-benzenediol at 98% yield and 98.7% purity, which upon hydrogenation gives 2-amino-1,4-benzenediol hydrochloride at 98% yield [2]. This amino-monomer is critical for synthesizing high-molecular-weight polybenzoxazoles (PBOs) used in ballistic fibers and high-temperature composites. The patent explicitly states that direct nitration of unprotected hydroquinone causes total decomposition, making the nitro intermediate accessible only through this specific route [2]. Procurement of the pre-made nitro compound bypasses the hazardous nitration step and ensures monomer purity specifications required for polymerization-grade materials.

In Situ Generation of 2-Nitrobenzoquinone for Diels-Alder Construction of Nitro-Functionalized Polycyclic Frameworks

Silver(I) oxide oxidation of 2-nitrobenzene-1,4-diol generates 2-nitrobenzoquinone, which participates as a dienophile in Diels-Alder reactions with cyclopentadiene to give the endo cycloadduct at 40% yield . This reactivity is inaccessible with unsubstituted benzoquinone, which lacks the electron-withdrawing nitro group needed for inverse-electron-demand cycloaddition regioselectivity. The resulting pentacyclic nitro-adduct undergoes photocyclization to a caged structure, and the cycloadduct can be further reduced to the diol in 75% yield with NaBH₄/CeCl₃ . Synthetic chemistry groups pursuing nitro-functionalized polycyclic scaffolds require this specific compound as the entry point to 2-nitrobenzoquinone chemistry.

Electrochemical Detection and Isomer Discrimination via Distinct Half-Wave Reduction Potential

The half-wave reduction potential of 2-nitrohydroquinone at –0.20 V vs. SCE (pH 2.1) is distinguishable from all five other nitrodihydroxybenzene isomers, which range from –0.16 V (3-nitrocatechol) to –0.34 V (4-nitroresorcinol) [3]. This 40 mV separation from the nearest isomer (4-nitrocatechol at –0.17 V) is sufficient for differential pulse polarography or voltammetric discrimination in isomer mixtures. The complete six-electron reduction to the amine across the full pH 2.1–11.3 range, without wave splitting, further distinguishes it from 4-nitrocatechol which shows double-wave behavior in basic media [3]. Environmental monitoring labs analyzing nitrophenol degradation products, and QC labs verifying isomer purity of synthetic batches, benefit from this unambiguous redox signature.

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